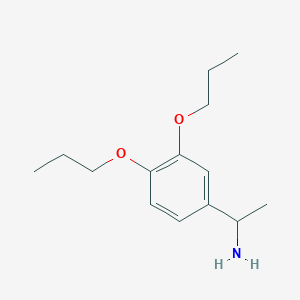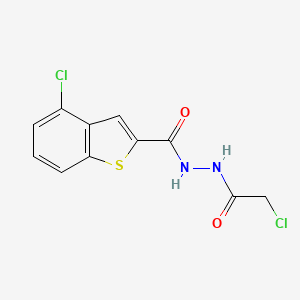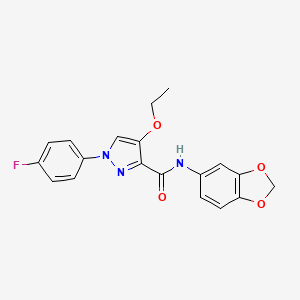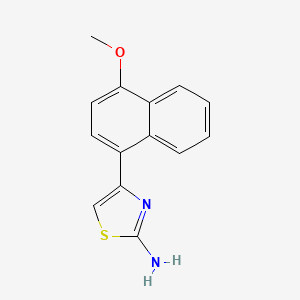
1-(3,4-Dipropoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dipropoxyphenyl)ethanamine typically involves the alkylation of 3,4-dipropoxybenzaldehyde with an appropriate amine source. One common method includes the reduction of the corresponding nitro compound followed by reductive amination . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dipropoxyphenyl)ethanamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, hydroxides, and amines.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Derivatives with different functional groups replacing the amine group.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dipropoxyphenyl)ethanamine is widely used in scientific research, particularly in:
Wirkmechanismus
The mechanism of action of 1-(3,4-Dipropoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering enzyme activity or receptor function .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but with methoxy groups instead of propoxy groups.
1-(3,4-Diethoxyphenyl)ethanamine: Similar structure but with ethoxy groups instead of propoxy groups.
Uniqueness: 1-(3,4-Dipropoxyphenyl)ethanamine is unique due to its specific propoxy substituents, which can influence its chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. These differences can affect its solubility, binding affinity, and overall effectiveness in various applications .
Eigenschaften
IUPAC Name |
1-(3,4-dipropoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQOEWXHJCCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)
![2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2482799.png)

![1-{8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2482801.png)
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)


![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)
![Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B2482814.png)
![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)

![4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2482817.png)

